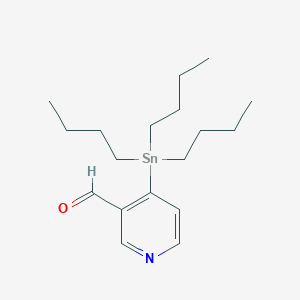

3-Formyl-4-(tributylstannyl)pyridine

Descripción

Propiedades

IUPAC Name |

4-tributylstannylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQKSXEFDNNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395494 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160351-06-4 | |

| Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tributylstannyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Formyl 4 Tributylstannyl Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Formyl-4-(tributylstannyl)pyridine, the primary disconnections involve the carbon-tin bond and the functional groups on the pyridine (B92270) ring.

Two logical retrosynthetic pathways are considered:

Pathway A: Late-stage Stannylation. The most straightforward disconnection is the C-Sn bond. This suggests that the tributylstannyl group is introduced in the final step of the synthesis. The precursor for this step would be a 3-formylpyridine derivative with a suitable leaving group or an activated site at the C-4 position, such as a 4-halopyridine (e.g., 4-bromo-3-formylpyridine). This approach relies on the availability or efficient synthesis of the functionalized pyridine core.

Pathway B: Pyridine Ring Construction. A more fundamental disconnection breaks down the pyridine ring itself. This approach, known as de novo synthesis, involves constructing the substituted pyridine core from acyclic precursors. nih.govadvancechemjournal.com This strategy is particularly useful if the required substituted pyridine precursors for Pathway A are not readily accessible. The disconnections would involve breaking C-C and C-N bonds of the ring, leading back to simpler components like dicarbonyl compounds, enamines, and ammonia (B1221849) sources. illinois.edu

These two primary disconnections define the main strategies for synthesizing this compound, which are explored in the following sections.

Synthetic Pathways to the Functionalized Pyridine Core

The synthesis of the core structure, a pyridine ring substituted at the 3 and 4 positions, can be achieved either by modifying an existing pyridine ring or by building the ring from the ground up.

Functionalization of Pre-formed Pyridine Rings

The functionalization of a pre-existing pyridine ring is a common strategy. However, the electron-deficient nature of the pyridine ring presents challenges for direct C-H functionalization, often leading to issues with reactivity and regioselectivity. nih.govresearchgate.net Therefore, syntheses typically start with a pyridine ring that already contains one of the required functional groups or a precursor.

A common precursor for the target molecule is a 4-halo-3-methylpyridine. The synthesis can proceed via the following steps:

Oxidation: The methyl group at C-3 is oxidized to a formyl group.

Halogenation: A halogen, typically bromine or iodine, is introduced at the C-4 position. The order of these steps can be varied.

Alternatively, one could start with 3-formylpyridine and introduce a halogen at the C-4 position. However, direct halogenation might lack the desired regioselectivity. A more controlled approach involves multi-step sequences that activate the C-4 position for substitution. Traditional methods like nucleophilic aromatic substitution on halopyridines are also frequently employed. researcher.life

De Novo Pyridine Ring Synthesis Approaches

De novo synthesis allows for the construction of highly substituted pyridines that may be difficult to access through functionalization of the parent heterocycle. chemrxiv.org Classical methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, can be adapted to produce specific substitution patterns. nih.gov

For this compound, a plausible de novo strategy could involve a [3+3] condensation of enamines and enones or other cyclization reactions that assemble the pyridine ring from acyclic fragments. illinois.edu This approach would be designed to directly install the required substituents or their precursors in the correct positions, avoiding potential regioselectivity issues associated with functionalizing a pre-formed ring. For instance, a precursor like 4-halo-3-formylpyridine could be targeted through the cyclization of appropriately chosen acyclic starting materials.

Regioselective Introduction of the Tributylstannyl Moiety at C-4

The final and crucial step in many synthetic routes is the regioselective installation of the tributylstannyl group at the C-4 position of the 3-formylpyridine core. This is typically achieved through the formation of an organometallic intermediate at C-4, which is then quenched with an electrophilic tin reagent.

Lithium-Halogen Exchange Followed by Stannylation

Lithium-halogen exchange is a powerful and widely used method for preparing organolithium compounds from organic halides. wikipedia.org This reaction is particularly effective for aryl and vinyl halides and is known for being very fast, often proceeding rapidly at low temperatures. harvard.edu

In the synthesis of this compound, the precursor is typically 4-bromo- or 4-iodo-3-formylpyridine. The reaction proceeds as follows:

The 4-halopyridine derivative is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and cooled to a low temperature (typically -78 °C).

An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. This results in a rapid exchange of the halogen atom at C-4 with lithium, forming the highly reactive 3-formyl-4-lithiopyridine intermediate. znaturforsch.com

The organolithium intermediate is then quenched by the addition of tributyltin chloride (Bu₃SnCl). The nucleophilic carbon at C-4 attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. prepchem.com

The reaction rates for the exchange typically follow the trend I > Br > Cl. wikipedia.org

Table 1: Representative Conditions for Lithium-Halogen Exchange and Stannylation

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Bromo-3-formylpyridine | 1. n-BuLi 2. Bu₃SnCl | THF | -78 °C | This compound |

Note: This table presents generalized conditions based on similar reported reactions.

Directed Ortho-Metallation and Subsequent Stannylation

Directed ortho-metalation (DoM) is a strategy that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base to an adjacent position. wikipedia.org The directing metalating group (DMG) coordinates to the lithium reagent, increasing the acidity of the ortho-protons and leading to regioselective lithiation. organic-chemistry.orgharvard.edu

For 3-formylpyridine, applying DoM to achieve lithiation at the C-4 position presents significant challenges. The formyl group itself is not a strong DMG and is highly electrophilic, making it susceptible to nucleophilic attack by the organolithium base. clockss.org This competing reaction can be mitigated by:

Protection of the formyl group: Converting the aldehyde to a non-electrophilic protecting group, such as an acetal (B89532), can prevent nucleophilic addition. The acetal oxygen atoms could then potentially act as a DMG to direct lithiation to the C-4 position.

Use of hindered bases: Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are less nucleophilic and can selectively deprotonate the ring without adding to the carbonyl group, especially at low temperatures. clockss.org

If successful C-4 lithiation is achieved through a DoM strategy, the resulting organolithium species is then quenched with tributyltin chloride in the same manner as described in the lithium-halogen exchange pathway to yield the final product.

Table 2: Potential Directed Ortho-Metalation Strategy

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|

Note: This table outlines a plausible synthetic route. TMEDA (tetramethylethylenediamine) is often used as an additive to break up alkyllithium aggregates and increase basicity.

Hydrostannylation and Related Addition Reactions to Pyridine Derivatives

While the direct hydrostannylation of the pyridine ring is not a common method for introducing a stannyl (B1234572) group, related addition and substitution reactions are pivotal for creating the C-Sn bond at the C-4 position. The most prevalent and effective methods involve the reaction of a pre-functionalized pyridine ring with an appropriate tin reagent.

Two primary strategies dominate this field: lithium-halogen exchange and palladium-catalyzed stannylation.

Lithium-Halogen Exchange: This method involves the reaction of a 4-halopyridine with an organolithium reagent, typically at low temperatures, to generate a 4-lithiopyridine (B8661376) intermediate. wikipedia.orgnumberanalytics.com This highly reactive species is then quenched with an electrophilic tin reagent, such as tributyltin chloride, to yield the desired 4-(tributylstannyl)pyridine (B55037). The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgharvard.edu This reaction is extremely fast, often proceeding rapidly at temperatures as low as -78 °C. harvard.edu

Palladium-Catalyzed Stannylation: This approach, a variation of the Stille coupling, involves the reaction of a 4-halopyridine (or triflate) with an organotin reagent like hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium(0) catalyst. nih.gov The catalytic cycle involves the oxidative addition of the halopyridine to the Pd(0) complex, followed by transmetalation with the tin reagent and subsequent reductive elimination to afford the product and regenerate the catalyst. wikipedia.org This method offers excellent functional group tolerance and is widely used in the synthesis of complex molecules. orgsyn.org

Sequential and Convergent Synthesis Strategies

The construction of this compound is typically achieved through a sequential strategy, where the functional groups are introduced one after the other onto the pyridine core. The choice of which group to introduce first is a key strategic consideration.

Sequence A: Formylation followed by Stannylation: This is a common and effective route. It begins with a commercially available or readily synthesized 3-formyl-4-halopyridine, such as 4-bromo-3-formylpyridine. The tributylstannyl group is then installed in the final step using a palladium-catalyzed stannylation reaction with hexabutylditin. This sequence has the advantage that the final, often sensitive, organotin compound is formed at the end of the synthesis, minimizing the number of steps in which it is handled.

Sequence B: Stannylation followed by Formylation: An alternative sequence involves first preparing 4-(tributylstannyl)pyridine from a 4-halopyridine. The formyl group is then introduced at the C-3 position in a subsequent step. This could be achieved via directed ortho-metalation (DoM) if the stannyl group can direct lithiation to the C-3 position, followed by quenching with a formylating agent like DMF. Alternatively, if a precursor group is present (e.g., 3-methyl-4-(tributylstannyl)pyridine), a late-stage oxidation or reduction as described in sections 2.4.1 and 2.4.2 would be employed.

Convergent synthesis strategies, where different substituted fragments are combined to form the final pyridine ring, are also known for preparing highly substituted pyridines. acs.org However, for a specific 3,4-disubstituted pattern like the target molecule, sequential functionalization of a pre-formed pyridine ring is often more practical and direct.

Optimization of Reaction Conditions and Catalyst Selection for Efficiency

The efficiency of the synthesis, particularly the palladium-catalyzed stannylation step, is highly dependent on the careful optimization of reaction conditions. This step is often the most complex and costly part of the sequence.

Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands is critical. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst. numberanalytics.com The ligands stabilize the palladium center and influence its reactivity. The development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has allowed for milder reaction conditions and broader substrate scope, even enabling the use of less reactive aryl chlorides. orgsyn.org

Solvent and Temperature: The reaction is typically carried out in anhydrous, deoxygenated polar aprotic solvents such as DMF, THF, or toluene (B28343) at elevated temperatures. numberanalytics.com The optimal temperature depends on the reactivity of the aryl halide, with iodides generally reacting at lower temperatures than bromides.

Additives: The addition of co-catalysts or additives can significantly accelerate the reaction. Copper(I) salts, particularly copper(I) iodide (CuI), are known to enhance the rate of Stille couplings, sometimes by several orders of magnitude. wikipedia.orgresearchgate.net It is believed that copper facilitates the transmetalation step. Lithium chloride is another additive that can accelerate the reaction, especially when using aryl triflates as substrates. wikipedia.org

Table of Mentioned Compounds

Scalable and Sustainable Synthetic Protocols

The industrial-scale synthesis of this compound necessitates a departure from traditional laboratory-scale methods that may not be efficient or environmentally friendly. The key objectives in developing scalable and sustainable protocols are to maximize yield, minimize waste, reduce energy consumption, and utilize less hazardous materials. Two primary synthetic routes to this compound can be adapted and optimized to meet these criteria.

The first approach involves a direct stannylation of 3-formylpyridine. A second, more common method, is the Stille cross-coupling reaction between a halogenated pyridine derivative and an organotin reagent. Both pathways offer opportunities for the incorporation of green chemistry principles.

Optimization of the Stille Cross-Coupling Route

The Stille reaction is a powerful tool for the formation of carbon-carbon bonds and is a well-established method for the synthesis of organostannane compounds. wikipedia.org The conventional synthesis of this compound via this method typically involves the reaction of 4-bromo-3-formylpyridine with hexabutylditin in the presence of a palladium catalyst.

Interactive Data Table: Conventional Stille Coupling Conditions

| Parameter | Condition |

| Starting Material | 4-bromo-3-formylpyridine |

| Reagent | Hexabutylditin |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | 12 hours |

| Yield | ~65-70% |

While effective, this protocol has several drawbacks from a sustainability perspective, including the use of a toxic tin reagent, a potentially non-recyclable catalyst, and a volatile organic solvent. To enhance the sustainability and scalability of this process, several modifications can be implemented:

Catalyst Selection and Recycling: The use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), can facilitate easier separation and recycling of the catalyst, reducing costs and metal contamination in the final product. researchgate.net Research into immobilized palladium catalysts on various supports has shown promise for their reuse in multiple reaction cycles without significant loss of activity. nih.gov

Solvent Selection: Replacing toluene with greener solvents is a key consideration. Options include bioderived solvents like Cyrene, or running the reaction in a minimal amount of solvent or even under solvent-free conditions if feasible. rsc.org The choice of solvent can also impact reaction kinetics and product purity. silicycle.com

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in many organic transformations, including pyridine synthesis. nih.govnih.gov The application of microwave heating to the Stille coupling for this specific compound could lead to a more energy-efficient process.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com In the Stille coupling, the tin byproduct is a significant source of waste. Developing catalytic systems that can utilize tin in a more efficient, or even catalytic, manner is an area of ongoing research. msu.edu

Flow Chemistry for Continuous Production

For large-scale industrial production, transitioning from batch processing to continuous flow chemistry offers numerous advantages. acs.org A flow reactor setup for the synthesis of this compound could provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and improved safety. organic-chemistry.org Continuous flow systems can also facilitate in-line purification, reducing downstream processing steps. acs.org The application of flow chemistry to Stille cross-coupling reactions has been demonstrated for other pyridine derivatives and holds significant potential for the scalable and sustainable synthesis of the target compound. acs.org

Addressing the Toxicity of Organotin Reagents

A major sustainability challenge in the synthesis of this compound is the inherent toxicity of organotin compounds. wikipedia.org While the tributylstannyl group is a key functional moiety of the target molecule, its synthesis and handling require stringent safety measures. Research into alternative, less toxic organometallic reagents that can perform similar cross-coupling reactions is an important avenue for future sustainable synthesis. However, for the synthesis of this specific stannylated compound, the focus remains on minimizing exposure and waste. This can be achieved through closed-system reactors, efficient purification techniques to remove tin residues, and the development of recycling protocols for tin byproducts.

Direct Stannylation Route Modifications

The direct stannylation of 3-formylpyridine presents an alternative synthetic strategy. Optimization of this route from a green chemistry perspective would involve the use of non-toxic and readily available reagents and catalysts, as well as minimizing the formation of byproducts.

Interactive Data Table: Potential Green Modifications to Synthesis

| Modification | Benefit | Relevant Research Area |

| Heterogeneous Catalyst | Easy separation and recycling | Palladium on carbon, immobilized catalysts researchgate.netnih.gov |

| Green Solvents | Reduced environmental impact | Bio-derived solvents, solvent-free conditions rsc.org |

| Microwave Synthesis | Reduced reaction time and energy use | Microwave-assisted organic synthesis nih.govnih.gov |

| Flow Chemistry | Improved control, safety, and scalability | Continuous flow synthesis of heterocycles acs.orgorganic-chemistry.org |

Comprehensive Analysis of 3 Formyl 4 Tributylstannyl Pyridine Reactivity

Palladium-Catalyzed Cross-Coupling Reactions of the Stannyl (B1234572) Moiety

The tributylstannyl group attached to the pyridine (B92270) ring at the 4-position is primarily exploited for its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions, most notably the Stille coupling, are powerful tools for the formation of carbon-carbon bonds. The presence of the formyl group at the 3-position is generally well-tolerated under the mild conditions of these reactions thermofisher.com.

Stille Coupling Reactions with Electrophilic Partners

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst wikipedia.orgorgsyn.org. The general mechanism involves oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.org. For 3-Formyl-4-(tributylstannyl)pyridine, the pyridine ring acts as the nucleophilic partner that is transferred from the tin atom.

This compound is expected to react efficiently with a variety of aryl and heteroaryl halides (iodides, bromides) and triflates to produce 3-formyl-4-aryl(or heteroaryl)pyridines. The reaction conditions typically involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ with a reducing agent, in an appropriate solvent like toluene (B28343) or DMF at elevated temperatures. The electronic nature of the aryl or heteroaryl halide can influence the reaction rate, with electron-withdrawing groups on the electrophile generally accelerating the oxidative addition step nih.gov.

Table 1: Postulated Stille Coupling of this compound with Aryl/Heteroaryl Halides

| Electrophilic Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Expected Product |

| 4-Iodobenzonitrile | Pd₂(dba)₃ | PPh₃ | Toluene | 100 | 4-(4-Cyanophenyl)-3-formylpyridine |

| 2-Bromothiophene | Pd(PPh₃)₄ | - | DMF | 90 | 3-Formyl-4-(2-thienyl)pyridine |

| Phenyl triflate | Pd(OAc)₂ | SPhos | Dioxane | 110 | 3-Formyl-4-phenylpyridine |

| 5-Bromopyrimidine | PdCl₂(PPh₃)₂ | - | Toluene | 100 | 3-Formyl-4-(5-pyrimidinyl)pyridine |

This table represents expected reactions based on the general principles of the Stille coupling and reactivity of analogous compounds. Actual yields and optimal conditions would require experimental verification.

The Stille reaction can be adapted to include a molecule of carbon monoxide, leading to the formation of ketones. This variant is known as the carbonylative Stille coupling wikipedia.org. In this process, carbon monoxide inserts into the palladium-aryl bond after oxidative addition, and subsequent transmetalation and reductive elimination yield a ketone. When this compound is reacted with an acyl halide, a direct Stille coupling would also produce a ketone. The reaction with an aryl halide under a carbon monoxide atmosphere would lead to a diaryl ketone derivative.

A typical procedure involves bubbling carbon monoxide through the reaction mixture containing the organostannane, the organic halide, a palladium catalyst, and a suitable solvent mdpi.com.

Table 2: Postulated Carbonylative Coupling and Acyl Halide Coupling of this compound

| Electrophilic Partner | CO Pressure | Catalyst | Solvent | Expected Product |

| Benzoyl chloride | N/A | Pd(PPh₃)₄ | THF | (3-Formylpyridin-4-yl)(phenyl)methanone |

| 4-Iodotoluene | 1 atm | PdCl₂(PPh₃)₂ | Toluene | (3-Formylpyridin-4-yl)(p-tolyl)methanone |

| Acetyl chloride | N/A | Pd₂(dba)₃ | Dioxane | 1-(3-Formylpyridin-4-yl)ethan-1-one |

This table illustrates hypothetical outcomes for carbonylative and acyl halide Stille couplings.

The Stille coupling with alkyl halides and pseudohalides is generally more challenging than with their sp²-hybridized counterparts due to slower rates of oxidative addition and the potential for competing β-hydride elimination in the organopalladium intermediate. However, the use of specific ligands and reaction conditions can facilitate these couplings nih.gov. The reaction of this compound with activated alkyl halides, such as benzyl or allyl halides, is expected to proceed more readily.

Alternative Palladium-Catalyzed Transformations (e.g., C-H Activation)

While the Stille coupling is the most prominent reaction of the stannyl moiety, other palladium-catalyzed transformations could potentially be envisioned. However, direct C-H activation at the pyridine ring of this compound is less likely to be a primary reaction pathway in the presence of the much more reactive C-Sn bond. Palladium catalysts will preferentially undergo oxidative addition with the C-Sn bond over C-H activation under typical cross-coupling conditions.

Reactivity of the Formyl Group (Aldehyde Functionality)

The formyl group at the 3-position of the pyridine ring is a versatile functional handle that can undergo a wide array of chemical transformations characteristic of aldehydes. These reactions can be performed before or after the modification of the stannyl group, allowing for diverse synthetic strategies.

The aldehyde can participate in nucleophilic addition reactions, condensation reactions, and oxidation/reduction reactions.

Common transformations of the formyl group include:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes. This allows for the extension of the carbon chain at the 3-position.

Reduction: Reduction to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine.

Henry Reaction: A base-catalyzed reaction with a nitroalkane to form a β-nitro alcohol.

Aldol Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.

Formation of Imines and Hydrazones: Condensation with primary amines and hydrazines, respectively.

The electronic properties of the pyridine ring can influence the reactivity of the aldehyde. The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to a simple benzaldehyde.

Table 3: Potential Reactions of the Formyl Group of 3-Formyl-4-substituted Pyridines

| Reagent(s) | Reaction Type | Expected Product |

| Ph₃P=CH₂ | Wittig Reaction | 3-Vinyl-4-substituted-pyridine |

| NaBH₄, MeOH | Reduction | (4-Substituted-pyridin-3-yl)methanol |

| Ag₂O, NaOH | Oxidation | 4-Substituted-pyridine-3-carboxylic acid |

| Benzylamine, NaBH(OAc)₃ | Reductive Amination | N-Benzyl-1-(4-substituted-pyridin-3-yl)methanamine |

| CH₃NO₂, base | Henry Reaction | 2-Nitro-1-(4-substituted-pyridin-3-yl)ethanol |

In this table, "4-substituted" refers to the group attached at the 4-position, which could be the initial tributylstannyl group or a group introduced via a Stille coupling reaction.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Aldol)

The formyl group at the 3-position of the pyridine ring is an electrophilic center, susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles are expected to add to the carbonyl carbon of the formyl group. The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would proceed via nucleophilic addition to the carbonyl, followed by an aqueous workup, to yield the corresponding secondary alcohol. However, organolithium reagents can also add to the pyridine ring itself, and the presence of the oxazoline group can direct this addition to specific positions. clockss.org Careful control of reaction conditions would be necessary to favor carbonyl addition over potential competing reactions at the pyridine ring or the carbon-tin bond.

Aldol Reactions: In the presence of a suitable base, the formyl group can act as an electrophile in aldol-type reactions. It can react with an enolate generated from a ketone or another aldehyde. A related reaction, the Knoevenagel condensation, involves the reaction of the aldehyde with a compound containing an active methylene group. wikipedia.org

| Nucleophile | Reagent Type | Expected Product |

| R-MgX | Grignard Reagent | Secondary Alcohol |

| R-Li | Organolithium Reagent | Secondary Alcohol |

| Enolate | Aldol Reaction | β-Hydroxy carbonyl compound |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group in this compound can be oxidized to the corresponding carboxylic acid, 4-(tributylstannyl)nicotinic acid. Various methods are available for the oxidation of pyridine aldehydes. google.com Common oxidizing agents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The choice of reagent is crucial to avoid undesired side reactions, such as cleavage of the tributylstannyl group, which can be sensitive to strongly acidic or oxidative conditions.

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO4) | 4-(tributylstannyl)nicotinic acid | Basic aqueous solution, heat |

| Silver(I) Oxide (Ag2O) | 4-(tributylstannyl)nicotinic acid | Aqueous ethanol, room temp. |

| Chromic Acid (H2CrO4) | 4-(tributylstannyl)nicotinic acid | Acidic aqueous solution |

Reduction Reactions to Alcohols

The formyl group is readily reduced to a primary alcohol, [4-(tributylstannyl)pyridin-3-yl]methanol. Metal hydride reagents are commonly employed for this purpose.

Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that efficiently reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com It is highly chemoselective, meaning it will reduce the aldehyde group without affecting more robust functional groups like esters or amides. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. youtube.com

Lithium Aluminium Hydride (LiAlH4): A much stronger reducing agent than NaBH4, LiAlH4 will also readily reduce the aldehyde to the primary alcohol. libretexts.org However, its high reactivity requires anhydrous conditions and careful handling. Given the presence of the tributylstannyl group, the milder NaBH4 is often preferred to minimize potential side reactions. libretexts.org

| Reducing Agent | Product | Key Characteristics |

| Sodium Borohydride (NaBH4) | [4-(tributylstannyl)pyridin-3-yl]methanol | Mild, chemoselective for aldehydes/ketones |

| Lithium Aluminium Hydride (LiAlH4) | [4-(tributylstannyl)pyridin-3-yl]methanol | Very strong, less selective, requires anhydrous conditions |

Condensation Reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons)

The aldehyde functionality serves as a key substrate for various condensation reactions to form new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine or pyridine. wikipedia.orgchem-station.com The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Doebner modification uses pyridine as a catalyst and often results in decarboxylation if a carboxylic acid is present in the active methylene compound. organic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com The aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt and a strong base, to form an alkene and triphenylphosphine oxide. organic-chemistry.org The geometry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically shows high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com A key advantage is that the water-soluble phosphate byproduct is easily removed from the reaction mixture. wikipedia.org

| Reaction | Reactant | Typical Product | Stereoselectivity |

| Knoevenagel | Active Methylene Compound | α,β-Unsaturated system | Often favors more stable isomer |

| Wittig | Phosphorus Ylide | Alkene | Depends on ylide stability |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Predominantly (E)-isomer |

Dual Reactivity and Chemoselectivity: Interplay between Stannyl and Formyl Groups

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a central consideration for this compound. wikipedia.orglibretexts.orgnih.gov The molecule contains two primary reactive sites: the electrophilic carbonyl carbon of the formyl group and the carbon-tin bond of the tributylstannyl group, which is susceptible to electrophilic cleavage and serves as a nucleophilic partner in metal-catalyzed cross-coupling reactions.

The reactivity of carbonyl groups can be ranked, with aldehydes being highly reactive due to minimal steric hindrance and electronic shielding. wikipedia.org Therefore, reagents that target carbonyls, such as nucleophiles (Grignard reagents, hydrides) or olefination reagents (Wittig, HWE), are expected to react preferentially at the formyl group under standard conditions, leaving the stannane moiety intact.

Conversely, reactions that specifically target the stannane, such as Stille cross-coupling, require a palladium catalyst and an electrophile (e.g., an aryl halide). In these cases, the formyl group typically remains unaffected, although its electron-withdrawing nature can influence the electronic properties of the pyridine ring and thus the kinetics of the coupling reaction. The coordination of aldehydes to metal catalysts can sometimes influence reactivity, potentially leading to enhanced rates or inhibition. rsc.org

The challenge and synthetic utility of this compound lie in designing reaction sequences that selectively address one group while preserving the other for subsequent transformations. For instance, a Wittig reaction could first be performed on the aldehyde, followed by a Stille coupling at the stannyl position.

Metal-Free Transformations and Organocatalytic Applications

While the tributylstannyl group is most famously used in palladium-catalyzed Stille couplings, there is growing interest in metal-free transformations in organic synthesis. frontiersin.org

For this compound, potential metal-free transformations could involve the formyl group. Organocatalysis, which uses small organic molecules as catalysts, offers numerous possibilities. For example, the formyl group could participate in organocatalyzed aldol, Mannich, or Michael reactions.

Furthermore, certain transformations of the stannyl group can proceed without a transition metal catalyst. For instance, iododestannylation (reaction with I2) can replace the tributylstannyl group with an iodine atom, providing a substrate for subsequent reactions. Additionally, metal-free additions of certain organomagnesium reagents to activated pyridine derivatives have been reported, suggesting pathways for functionalizing the pyridine ring without transition metal catalysts. researchgate.net The development of such metal-free reactions is a key area of modern synthetic chemistry, aiming to reduce cost and metal contamination in final products.

Mechanistic Investigations and Stereochemical Considerations

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

The Stille cross-coupling reaction, a primary transformation for 3-Formyl-4-(tributylstannyl)pyridine, proceeds through a well-studied catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org This cycle is generally accepted to consist of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgyoutube.com The active catalyst is typically a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors. wikipedia.orglibretexts.org

| Catalytic Cycle Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The organohalide (R¹-X) adds to the Pd(0) catalyst. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the organotin reagent (R²-SnBu₃) replaces the halide on the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups (R¹ and R²) couple and are released from the palladium center, forming the final product (R¹-R²). | Pd(II) → Pd(0) |

This interactive table summarizes the key steps in the palladium-catalyzed Stille cross-coupling reaction.

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, typically an aryl or vinyl halide, to the coordinatively unsaturated Pd(0) species. wikipedia.org This is a concerted process that leads to the formation of a 16-electron, square-planar Pd(II) intermediate. wikipedia.org It has been shown that this addition initially produces a cis-complex, which is often in rapid equilibrium with its more thermodynamically stable trans-isomer. wikipedia.orglibretexts.orguwindsor.ca For most practical applications, the isomerization to the trans complex is so fast that the initial cis intermediate is not a major consideration. uwindsor.ca

The rate of oxidative addition can be influenced by several factors. For instance, the use of anionic ligands can accelerate this step by forming a more nucleophilic palladium species. wikipedia.org The nature of the electrophile is also critical, with the reactivity order generally being I > OTf > Br >> Cl. harvard.edu

Following oxidative addition, the transmetalation step occurs. In this process, the organic group from the organostannane—in this case, the 3-formyl-4-pyridinyl moiety—is transferred to the palladium(II) center, and the halide or pseudohalide is transferred to the tin atom. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. harvard.edu

The mechanism of transmetalation can vary, but for Stille couplings, an associative mechanism is most common. wikipedia.org This pathway involves the coordination of the organostannane to the palladium complex, forming a transient, 18-electron pentavalent intermediate, which then rearranges to the square planar product. wikipedia.org The kinetics of this step are sensitive to the electronic properties of the organostannane; electron-poor stannanes generally undergo slower transmetalation. harvard.edu In reactions involving pyridine-based nucleophiles, such as pyridine (B92270) sulfinates, studies have shown that transmetalation can be the turnover-limiting step. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. The two organic groups coupled to the palladium(II) center form a new carbon-carbon bond as they are eliminated from the metal, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state. wikipedia.orgyoutube.com For this step to occur, the two organic fragments must be in a cis orientation on the palladium complex. youtube.com Therefore, the trans-complex formed after oxidative addition must isomerize back to the cis-isomer before reductive elimination can proceed.

Several pathways for reductive elimination have been proposed. One involves the dissociation of a ligand to form a T-shaped, 14-electron intermediate, which can accelerate the elimination process. libretexts.org Another proposed mechanism involves the association of an additional ligand to create a trigonal bipyramidal structure that facilitates the C-C bond formation. libretexts.org The rate of reductive elimination is influenced by the electronic nature of the ligands and the organic groups; computational studies suggest that electron-withdrawing groups on the coupling partners can promote this step. researchgate.net

Influence of Ligand Design on Catalytic Performance and Selectivity

The ligands coordinated to the palladium center play a multifaceted role in the catalytic cycle, influencing catalyst stability, activity, and selectivity. acs.org In Stille couplings, phosphine (B1218219) ligands are most commonly employed. harvard.edu Sterically bulky and electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination. acs.orgharvard.edu The bulkiness of the ligand can promote the formation of monoligated L₁Pd(0) species, which are highly reactive catalytic intermediates. acs.org

The choice of ligand can also be critical for maintaining the stereochemistry of the coupling partners, particularly with substrates like (Z)-alkenyl halides. researchgate.net While this compound does not have stereocenters that are typically affected in this way, the principle underscores the importance of ligand selection in controlling reaction outcomes.

| Ligand Type | Example(s) | General Effect on Stille Coupling |

| Triphenylphosphines | PPh₃ | Standard, widely used ligand. Forms stable catalysts like Pd(PPh₃)₄. libretexts.org |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Bulky, electron-rich ligands that can accelerate oxidative addition and reductive elimination. acs.org |

| Triarylphosphines | P(o-tol)₃ | Can improve reaction rates and, in some cases, help maintain stereochemistry. researchgate.net |

| Arsines | AsPh₃ | Can be used as an alternative to phosphine ligands, forming active catalysts. uwindsor.ca |

| Biarylphosphines | JackiePhos | Highly specialized, bulky ligands designed to facilitate challenging transmetalation steps. nih.gov |

This interactive table provides examples of ligands used in Stille cross-coupling and their general impact on the reaction.

Regioselectivity and Chemoselectivity in Bifunctional Transformations

This compound is a bifunctional compound, possessing both a reactive tributylstannyl group for cross-coupling and a formyl group that can participate in other transformations. A key advantage of the Stille reaction is its high functional group tolerance, which allows for excellent chemoselectivity. uwindsor.ca Under typical palladium-catalyzed conditions, the reaction occurs exclusively at the carbon-tin bond, leaving the formyl group untouched. This allows the aldehyde to be used as a handle for subsequent synthetic modifications after the cross-coupling has been performed.

Regioselectivity concerns the site of reaction when multiple possibilities exist. For this compound itself, the position of coupling is fixed at C4 by the stannane. However, when it is coupled with a partner that has multiple electrophilic sites, the regioselectivity will be determined by the relative reactivity of those sites toward oxidative addition to the palladium catalyst.

Stereochemical Control in Reactions Involving the Formyl Group

While the Stille coupling itself does not create a new stereocenter from the pyridine moiety, the formyl group at the C3 position offers a site for stereoselective transformations. The carbonyl carbon is sp²-hybridized and planar, meaning a nucleophilic attack can occur from either of two faces.

Achieving stereochemical control in such additions typically requires the use of chiral reagents, catalysts, or auxiliaries. The reaction of the aldehyde with a prochiral nucleophile or a chiral nucleophile can lead to the formation of a new stereocenter at the benzylic-like position. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers formed) would be dictated by the steric and electronic environment around the formyl group. The pyridine nitrogen and the substituent at C4, installed via cross-coupling, would influence the facial selectivity of the nucleophilic attack, but predictable, high levels of stereocontrol would likely necessitate a carefully designed chiral catalytic system. For instance, in the coupling of optically active secondary alkyl groups using azastannatranes, complete retention of configuration at the alkyl center has been observed, demonstrating that stereochemistry can be controlled in Stille reactions, albeit at the other coupling partner. nih.gov

Computational Chemistry and DFT Studies in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, in which this compound is a key reactant. These computational approaches provide detailed insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and stereoselectivity. By modeling the intricate steps of the catalytic cycle, DFT studies help to rationalize experimental observations and predict the behavior of reactive intermediates that are often too transient to be observed directly.

The primary application of DFT in the context of reactions involving this compound is the detailed analysis of the Stille cross-coupling mechanism. This mechanism is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can map the potential energy surface for this entire catalytic cycle, identifying the transition state for each step and calculating the associated activation energy barriers.

In the crucial transmetalation step, the tributylstannyl group attached to the pyridine ring is transferred to the palladium center. DFT calculations are used to investigate the geometry of the transition state for this step, which can proceed through either an open or a cyclic pathway. The calculations can determine which pathway is energetically more favorable under specific reaction conditions (e.g., choice of ligands, solvent). The electronic properties of the 3-formyl-4-pyridyl group are a key determinant of the activation energy for this step. Frontier Molecular Orbital (FMO) analysis, a common component of DFT studies, can be employed to understand the interaction between the Highest Occupied Molecular Orbital (HOMO) of the organostannane and the Lowest Unoccupied Molecular Orbital (LUMO) of the palladium complex.

The following interactive table presents representative data from a model DFT study on the Stille coupling, illustrating how substituents can influence the activation energies of the key steps. The values are hypothetical but reflect established trends where electron-withdrawing groups (EWGs) on the organostannane partner can lower the activation barriers.

| Catalytic Step | Model Organostannane | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

|---|---|---|---|

| Transmetalation | 4-(Tributylstannyl)pyridine (B55037) | 18.5 | Associative, Cyclic |

| Transmetalation | This compound (with EWG) | 16.2 | Associative, Cyclic |

| Reductive Elimination | Formation of Pyridyl-Aryl Bond | 12.1 | Three-coordinate |

Furthermore, DFT studies can provide valuable insights into stereochemical considerations, although this is more relevant when chiral centers are present. For a planar aromatic substrate like this compound, the primary focus remains on regioselectivity and reaction kinetics. Computational models can predict the most likely sites of reaction and explain why certain isomers are formed preferentially. By calculating the energies of various intermediates and transition states, researchers can build a comprehensive mechanistic picture that rationalizes the observed product distribution and helps in the design of more efficient and selective catalytic systems.

Strategic Applications in Complex Molecule Synthesis

Construction of Highly Functionalized Pyridine (B92270) Derivatives

The presence of the tributylstannyl group at the 4-position of the pyridine ring makes 3-Formyl-4-(tributylstannyl)pyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction enables the formation of carbon-carbon bonds by coupling the organostannane with a variety of organic halides or triflates. This capability is instrumental in the synthesis of highly substituted pyridine derivatives, where new aryl, heteroaryl, alkenyl, or alkynyl groups can be precisely introduced at the C-4 position.

The formyl group at the C-3 position provides a secondary point of reactivity. It can readily undergo a wide array of chemical transformations, including but not limited to:

Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Reductive amination: Conversion to various substituted aminomethyl groups.

Wittig reaction and related olefination reactions: Transformation into alkenes.

Oxidation and reduction: Conversion to a carboxylic acid or a hydroxymethyl group, respectively.

The combination of these two reactive sites allows for a modular and convergent approach to complex pyridine-containing molecules. For instance, a synthetic strategy could first involve a Stille coupling to introduce a desired substituent at the 4-position, followed by the chemical modification of the formyl group to build another part of the target molecule.

Synthesis of Nitrogen-Containing Heterocycles and Fused Ring Systems

The bifunctional nature of this compound serves as a powerful tool for the construction of more complex nitrogen-containing heterocycles and fused ring systems. The formyl group, in particular, is a key functional handle for annulation reactions, where a new ring is fused onto the existing pyridine core.

For example, the formyl group can react with a variety of binucleophilic reagents to construct five- or six-membered rings. Reactions with hydrazines or substituted hydrazines can lead to the formation of pyridopyridazines, while condensation with β-ketoesters or related compounds can be a pathway to fused pyridone systems.

Furthermore, intramolecular reactions can be designed where a substituent, introduced at the 4-position via a Stille coupling, contains a functional group that can react with the formyl group at the 3-position. This intramolecular cyclization strategy is a powerful method for the regioselective synthesis of a wide range of fused heterocyclic systems, such as thieno[3,4-c]pyridines, furo[3,4-c]pyridines, and other related structures, which are prevalent in medicinal chemistry and materials science.

Development of Biologically Active Compounds and Lead Structures

The pyridine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceutical agents. The ability to synthesize highly functionalized and diverse pyridine derivatives using this compound makes it a valuable building block in the development of new therapeutic agents.

The strategic introduction of various substituents at the 4-position through Stille coupling, combined with the diverse chemistry of the formyl group, allows for the systematic exploration of the chemical space around the pyridine core. This is crucial in structure-activity relationship (SAR) studies, where the biological activity of a compound is optimized by making small, controlled changes to its structure.

For example, in the development of kinase inhibitors, a common strategy involves the synthesis of a library of compounds where different aryl or heteroaryl groups are attached to a core scaffold. This compound can serve as a key intermediate in such a library synthesis, enabling the rapid generation of a diverse set of analogs for biological screening. The formyl group can be further modified to introduce additional pharmacophoric features, such as hydrogen bond donors or acceptors, to enhance binding affinity and selectivity for the target protein.

Utility in Materials Science: Precursors for Organic Electronic Materials

The pyridine ring, being an electron-deficient aromatic system, is an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyridine units into conjugated polymers and small molecules can significantly influence their electronic properties, such as electron affinity and charge transport characteristics.

This compound is a useful precursor for the synthesis of such materials. The tributylstannyl group allows for its incorporation into polymeric structures through Stille polymerization, a powerful method for creating well-defined conjugated polymers. By copolymerizing this pyridine-containing monomer with other aromatic building blocks, materials with tailored electronic and optical properties can be synthesized.

The formyl group offers further opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other functional moieties. For instance, the formyl group could be used to attach cross-linking agents to improve the morphological stability of thin films or to introduce solubilizing groups to enhance processability.

Integration into Fragment-Based Drug Discovery and Medicinal Chemistry Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. This method involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

This compound, with its defined vector for chemical elaboration, is well-suited for integration into FBDD programs. The pyridine core itself is a common fragment in many known drugs. Once a pyridine-containing fragment is identified as a hit in a screening campaign, this compound can be used as a versatile scaffold for the rapid synthesis of a focused library of analogs.

The Stille coupling at the 4-position allows for the exploration of different substituents that can occupy a specific pocket of the target's binding site, a process often referred to as "fragment growing" or "fragment linking." The reactivity of the formyl group provides an orthogonal handle for further modifications, enabling the exploration of other regions of the binding site or the improvement of physicochemical properties. This systematic and efficient approach to lead optimization is a hallmark of modern medicinal chemistry programs.

Future Research Avenues and Challenges

Development of Novel and More Efficient Catalytic Systems

The efficiency of cross-coupling reactions involving 3-Formyl-4-(tributylstannyl)pyridine is intrinsically linked to the performance of the catalyst. Future research will undoubtedly focus on the development of more robust, active, and selective catalytic systems. A significant area of exploration is the design of phosphine-free palladium catalysts . While traditional palladium-phosphine complexes are effective, they can be sensitive to air and moisture, and the phosphine (B1218219) ligands themselves can be toxic and expensive. The development of air- and moisture-stable phosphine-free palladium catalysts, such as those based on N-heterocyclic carbenes (NHCs) or palladacycles, would offer more practical and cost-effective solutions for industrial applications. scilit.com

Furthermore, the field of nanocatalysis presents a promising frontier. acs.orgresearchgate.net Palladium nanoparticles (PdNPs) offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and the potential for catalyst recycling. acs.orgresearchgate.net Research into the synthesis of well-defined and stable PdNPs, potentially supported on materials like graphene or magnetic nanoparticles, could lead to highly efficient and reusable catalysts for Stille reactions with this compound. researchgate.netresearchgate.net The use of biomimetic approaches, employing peptides to template the formation of PdNPs, has also shown potential for creating highly active and "green" catalytic systems that operate under mild, aqueous conditions. acs.orgnih.gov

| Catalyst Type | Potential Advantages | Research Focus |

| Phosphine-Free Palladium Catalysts | Air and moisture stability, lower cost, reduced toxicity. | Design of N-heterocyclic carbene (NHC) and palladacycle-based catalysts. |

| Palladium Nanocatalysts | High catalytic activity, recyclability. | Synthesis of stable and well-defined nanoparticles on various supports. |

| Biomimetic Nanocatalysts | "Green" synthesis, high activity under mild conditions. | Use of peptides and other biological molecules to template catalyst formation. |

Expanding the Scope of Reactivity through Catalyst Innovation

Innovations in catalyst design can significantly expand the range of reactions in which this compound can participate. While Stille coupling is its primary application, novel catalysts could unlock new reactivity patterns. For instance, the development of photoswitchable catalysts could allow for temporal control over the coupling reaction. nih.govnih.gov Dithienylethene-based phosphine ligands, for example, can undergo photoisomerization, altering the electronic properties of the palladium center and thus modulating its catalytic activity with light. nih.govnih.gov This could enable the selective activation of the tributylstannyl group in the presence of other light-sensitive functionalities.

Moreover, catalyst innovation could enable the use of a broader range of coupling partners. While the Stille reaction is already quite versatile, new catalytic systems might allow for the efficient coupling of previously challenging substrates, such as sterically hindered or electronically deactivated partners. This would further enhance the synthetic utility of this compound in the construction of complex molecular architectures.

Sustainable Synthesis and Green Chemistry Innovations for Organotin Compounds

The synthesis and application of organotin compounds, including this compound, are facing increasing scrutiny due to environmental and health concerns. A major challenge and a critical area for future research is the development of more sustainable and greener synthetic methodologies. This aligns with the twelve principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals and solvents. rsc.org

One key area of focus is the development of "tin-free" or "catalytic-in-tin" Stille coupling reactions . These approaches aim to minimize the use of stoichiometric amounts of toxic tin reagents. This could involve in-situ generation and recycling of the organostannane or the development of alternative coupling partners that are less toxic.

The use of greener solvents is another important aspect. researchgate.net Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. The synthesis of pyridine (B92270) derivatives using microwave irradiation in aqueous media is an example of a greener approach that can lead to shorter reaction times and higher yields. researchgate.netnih.gov Furthermore, the development of synthetic routes that utilize plant extracts or other biological materials as reducing and capping agents for the synthesis of nanocatalysts aligns with the principles of green chemistry. mdpi.comnih.govmdpi.com

| Green Chemistry Approach | Description | Potential Impact |

| "Tin-Free" or "Catalytic-in-Tin" Reactions | Minimizing the use of stoichiometric organotin reagents. | Reduced toxicity and waste. |

| Greener Solvents | Utilizing water, ionic liquids, or deep eutectic solvents. | Reduced environmental pollution. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times and improved energy efficiency. |

| Biosynthesis of Catalysts | Employing plant extracts or microorganisms for catalyst synthesis. | Use of renewable resources and milder reaction conditions. |

Exploration of New Applications beyond Current Paradigms

The functional groups present in this compound offer significant opportunities for derivatization, opening doors to new applications beyond its current use as a synthetic intermediate. The formyl group can be readily converted into a variety of other functionalities, such as amines, alcohols, carboxylic acids, and nitriles, each providing a handle for further chemical transformations.

One promising area for future exploration is in materials science . The pyridine scaffold is a common component in functional organic materials. nih.govinnovations-report.com By elaborating the structure of this compound, it may be possible to synthesize novel materials with interesting photophysical, electronic, or self-assembly properties. For instance, functionalized pyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. rsc.orgscispace.com

The development of functionalized nanomaterials is another exciting avenue. researchgate.net Derivatives of this compound could be used to modify the surface of nanoparticles, imparting specific functionalities for applications in catalysis, sensing, or drug delivery. The pyridine nitrogen can act as a coordination site for metal ions, while the rest of the molecule can be tailored to interact with specific biological targets or materials.

Mitigation of Organotin Toxicity in Synthetic Methodologies

The inherent toxicity of organotin compounds is a major obstacle to their widespread use, particularly in the pharmaceutical industry. nih.gov Future research must prioritize the development of effective strategies to mitigate this toxicity throughout the synthetic process.

A critical aspect is the development of highly efficient purification methods to remove residual tin compounds from the final products. This includes the exploration of novel adsorbents, scavenger resins, and extraction techniques specifically designed for organotin removal. google.com One reported method involves the addition of an aqueous acid solution to selectively extract unnecessary tin compounds into the aqueous layer. google.com

Furthermore, a shift towards the use of less toxic organotin reagents is crucial. Research into the synthesis and application of organotin compounds with lower toxicity profiles, for example, by modifying the alkyl or aryl groups attached to the tin atom, could significantly improve the safety of these reactions.

Q & A

Q. What are the primary synthetic strategies for introducing tributylstannyl groups onto pyridine derivatives?

The tributylstannyl group is typically introduced via Stille coupling precursors or direct transmetallation . For example, regioselective iodination of pyridine derivatives followed by palladium-catalyzed coupling with tributyltin reagents is a common method. In related compounds like 3-fluoro-4-(tributylstannyl)pyridine, Stille coupling with iodinated intermediates is employed to achieve high selectivity . Key considerations include:

- Use of Pd(PPh₃)₄ or Pd₂(dba)₃ as catalysts.

- Solvent systems (e.g., THF, DMF) and inert atmosphere requirements.

- Monitoring reaction progress via TLC or GC-MS to detect tin byproducts.

Q. How can researchers purify 3-formyl-4-(tributylstannyl)pyridine to minimize organotin contaminants?

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents. Due to the air- and moisture-sensitive nature of organotin compounds, inert conditions are critical. For structurally similar stannylated pyridines, high-performance liquid chromatography (HPLC) with C18 columns has been used to resolve tin-containing impurities .

Q. What safety protocols are essential when handling tributylstannyl pyridine derivatives?

Based on safety data for analogous compounds (e.g., 3-(1,1,1-tributylstannyl)pyridine):

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile tin species.

- Spill management: Neutralize with activated charcoal or vermiculite; avoid water to prevent hydrolysis .

- Storage: Under nitrogen at –20°C to prevent decomposition .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The compound’s formyl group can undergo condensation or nucleophilic addition, while the tributylstannyl group participates in Stille couplings. For example:

- Stille cross-coupling: Reacts with aryl/heteroaryl halides to form biaryl systems.

- Aldehyde functionalization: Reductive amination or Wittig reactions to modify the formyl moiety .

Advanced Research Questions

Q. How can researchers optimize Stille coupling efficiency for this compound to suppress protodestannylation?

Protodestannylation (tin-hydrogen exchange) is a common side reaction. Mitigation strategies include:

- Catalyst selection: PdCl₂(MeCN)₂ reduces β-hydride elimination.

- Additives: LiCl or CuI stabilizes tin intermediates.

- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

| Condition | Yield (%) | Byproducts |

|---|---|---|

| Pd(PPh₃)₄, THF | 45 | Protodestannylation |

| PdCl₂(MeCN)₂, DMF, LiCl | 78 | Minimal |

Q. What computational methods predict the electronic effects of the formyl group on the pyridine ring’s reactivity?

Density functional theory (DFT) studies on analogous compounds (e.g., 3-(pyridin-4-yl)acrylic acid derivatives) reveal:

- The formyl group withdraws electron density, activating the pyridine ring for electrophilic substitution at specific positions.

- Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions .

Q. How can researchers characterize trace tin byproducts in reactions involving this compound?

Advanced analytical techniques include:

Q. What are the stability limits of this compound under varying pH and temperature conditions?

Stability studies on similar stannylated pyridines indicate:

- Acidic conditions (pH < 5): Rapid hydrolysis of the Sn-C bond.

- Thermal stability: Decomposition above 80°C, releasing tributyltin oxides.

- Light sensitivity: UV exposure accelerates degradation; amber vials are recommended .

Methodological Notes

- Synthetic routes should prioritize anhydrous conditions and rigorous exclusion of oxygen.

- Analytical validation requires cross-referencing NMR (¹H, ¹³C, 119Sn), HRMS, and chromatographic data.

- Safety compliance with OSHA and EPA guidelines is mandatory for organotin waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.